2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, diethylphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used
Major Products Formed
Oxidation: Formation of 2-chloro-N-(2,6-diethylphenyl)-4-aminobenzamide.
Reduction: Formation of 2-amino-N-(2,6-diethylphenyl)-4-nitrobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-diethylphenyl)acetamide: Shares a similar structure but lacks the nitro group.
3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide: Contains a quinoline moiety and is used as a pesticide
Uniqueness
2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-11-6-5-7-12(4-2)16(11)19-17(21)14-9-8-13(20(22)23)10-15(14)18/h5-10H,3-4H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWPUQABOMKFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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